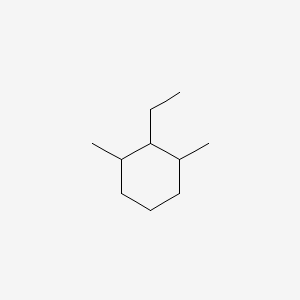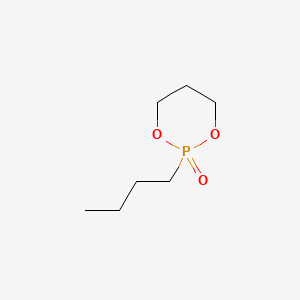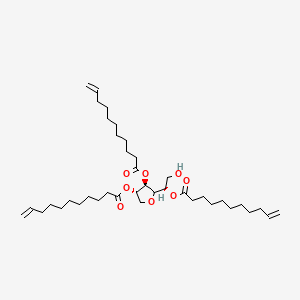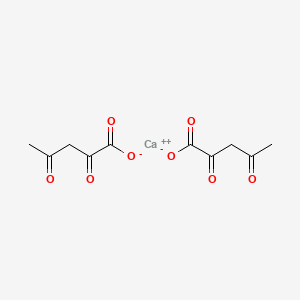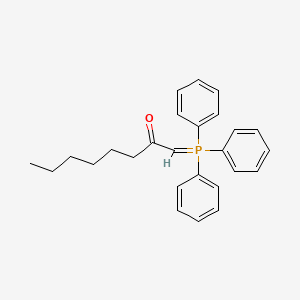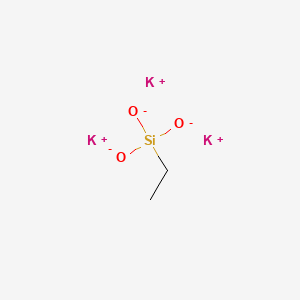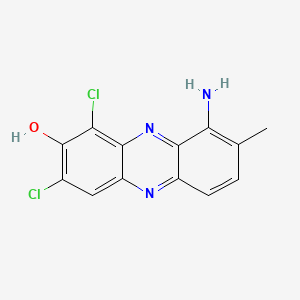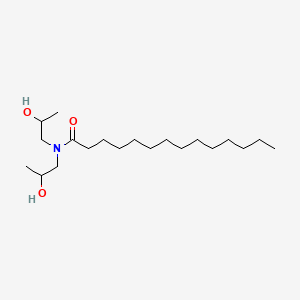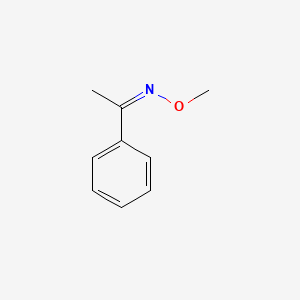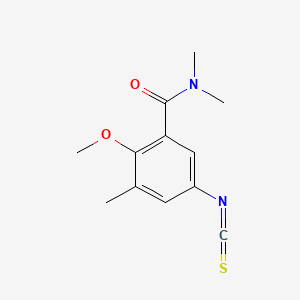
Tioxymid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tioxymid, also known as 5-isothiocyanato-2-methoxy-N,N,3-trimethylbenzamide, is a chemical compound with the molecular formula C12H14N2O2S. It is primarily known for its applications as a fungicide in agricultural settings. The compound is characterized by its isothiocyanate functional group, which contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tioxymid typically involves the reaction of 5-amino-2-methoxy-N,N,3-trimethylbenzamide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 5-amino-2-methoxy-N,N,3-trimethylbenzamide
Reagent: Thiophosgene
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent decomposition of the thiophosgene.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Tioxymid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Thioureas and related compounds
Scientific Research Applications
Tioxymid has a wide range of applications in scientific research, including:
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Employed as a fungicide to protect crops from fungal infections .
Mechanism of Action
The mechanism of action of Tioxymid involves the inhibition of key enzymes in fungal cells. The isothiocyanate group reacts with thiol groups in proteins, leading to the disruption of essential cellular processes. This results in the inhibition of fungal growth and proliferation. The molecular targets include enzymes involved in cellular respiration and cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- Thiomide
- Thioamide
- Thiocarbamate
Comparison
Tioxymid is unique due to its specific isothiocyanate functional group, which imparts distinct biological activity compared to other similar compounds. While thiomide and thioamide also contain sulfur, their functional groups differ, leading to variations in their chemical reactivity and biological effects. Thiocarbamate, on the other hand, has a different mechanism of action and is used in different applications .
Conclusion
This compound is a versatile compound with significant applications in agriculture, chemistry, biology, and medicine Its unique chemical structure and reactivity make it a valuable tool in various scientific and industrial fields
Properties
CAS No. |
70751-94-9 |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
5-isothiocyanato-2-methoxy-N,N,3-trimethylbenzamide |
InChI |
InChI=1S/C12H14N2O2S/c1-8-5-9(13-7-17)6-10(11(8)16-4)12(15)14(2)3/h5-6H,1-4H3 |
InChI Key |
SJDGOKGRYGWNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)N(C)C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



